2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
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Overview
Description
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-5-methylphenol-HCl, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 263.7 g/mol. This compound has a number of biochemical and physiological effects, and its synthesis method, mechanism of action, advantages, and limitations for lab experiments are discussed in
Scientific Research Applications
- Research indicates that 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride exhibits anti-inflammatory effects. In a study, treatment with this compound reduced memory loss induced by lipopolysaccharide (LPS). The memory recovery effect was associated with decreased levels of inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as modulation of microglial cells and astrocytes in the brain .
- The title compound serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis .
Anti-Inflammatory Properties
Sonogashira Cross-Coupling Reactions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asinducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
This interaction could potentially inhibit the function of the target enzymes, thereby modulating the inflammatory response .
Biochemical Pathways
For instance, the inhibition of iNOS and COX could disrupt the production of inflammatory mediators, thereby affecting the overall inflammatory response .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be inferred that mfcd16810429 may have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of MFCD16810429 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s solubility in ethanol and most non-volatile oils suggests that it may be more effective in environments where these solvents are present.
properties
IUPAC Name |
2-methoxy-5-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h3-5,7,12-13H,1,6,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVXTPQLZCTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride |
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